molecular formula C5H11IO B1379988 4-Iodo-2-methylbutan-2-ol CAS No. 221248-59-5

4-Iodo-2-methylbutan-2-ol

Cat. No.: B1379988
CAS No.: 221248-59-5
M. Wt: 214.04 g/mol
InChI Key: ZHQRDZIRSPGMID-UHFFFAOYSA-N
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Description

4-Iodo-2-methylbutan-2-ol is an organic compound belonging to the class of secondary alcohols It features a hydroxyl group (-OH) attached to the second carbon of a butane chain, with an iodine atom and a methyl group also attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the iodination of 2-methyl-2-butanol. This can be done by reacting 2-methyl-2-butanol with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous alcohol solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. The process requires careful control of reaction conditions, including temperature, solvent choice, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methylbutan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.

Common Reagents and Conditions

    Iodoform Test: This compound gives a positive iodoform test, indicating the presence of a methyl group adjacent to the hydroxyl group. .

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Major Products Formed

    Substitution: Formation of various substituted butanols.

    Oxidation: Formation of 4-iodo-2-methylbutanone or 4-iodo-2-methylbutanoic acid.

    Reduction: Formation of 2-methylbutane.

Scientific Research Applications

4-Iodo-2-methylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and other polar interactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-methylbutan-2-ol is unique due to the presence of both a hydroxyl group and an iodine atom on the same carbon

Properties

IUPAC Name

4-iodo-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQRDZIRSPGMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221248-59-5
Record name 4-iodo-2-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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